molecular formula C13H13NO B016607 2-Benzyloxyaniline CAS No. 20012-63-9

2-Benzyloxyaniline

Cat. No. B016607
Key on ui cas rn: 20012-63-9
M. Wt: 199.25 g/mol
InChI Key: PLPVLSBYYOWFKM-UHFFFAOYSA-N
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Patent
US08008279B2

Procedure details

The 2-benzyloxyaniline (4.99 g, 25.0 mmol) partially dissolved in conc hydrochloric acid (15 mL) was cooled to less than 0° C. and a solution of the sodium nitrite (2.07 g, 30.0 mmol) in water (10 mL) was added dropwise. The reaction was stirred at the same temp for 30 min, when tin chloride (16.9 g, 75.0 mmol) in hydrochloric acid (10 mL) was added dropwise again keeping temp ca 0° C. The reaction was stored overnight in the fridge. The aqueous was decanted off the resulting black oily gum and triturated with sat NaCl (cf. 50 mL) and then ether:hexane 1:2 (50 mL) before neutralising with 10M NaOH (aq) with external cooling and extracted into ether (2×100 mL). The combined ether layers were washed with water (100 mL) dried (MgSO4) and evaporated to give a brown oil which crystallised on standing (4.52 g, 84%). Material was used crude without further purification.
Quantity
4.99 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
2.07 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
tin chloride
Quantity
16.9 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[CH:15]=[CH:14][CH:13]=[CH:12][C:10]=1[NH2:11])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[N:16]([O-])=O.[Na+].[Sn](Cl)(Cl)(Cl)Cl>Cl.O>[CH2:1]([O:8][C:9]1[CH:15]=[CH:14][CH:13]=[CH:12][C:10]=1[NH:11][NH2:16])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
4.99 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=C(N)C=CC=C1
Name
Quantity
15 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
2.07 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Three
Name
tin chloride
Quantity
16.9 g
Type
reactant
Smiles
[Sn](Cl)(Cl)(Cl)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred at the same temp for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was cooled to less than 0° C.
CUSTOM
Type
CUSTOM
Details
keeping temp ca 0° C
WAIT
Type
WAIT
Details
The reaction was stored overnight in the fridge
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The aqueous was decanted off the resulting black oily gum
CUSTOM
Type
CUSTOM
Details
triturated with sat NaCl (cf. 50 mL)
TEMPERATURE
Type
TEMPERATURE
Details
with external cooling
EXTRACTION
Type
EXTRACTION
Details
extracted into ether (2×100 mL)
WASH
Type
WASH
Details
The combined ether layers were washed with water (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a brown oil which
CUSTOM
Type
CUSTOM
Details
crystallised
CUSTOM
Type
CUSTOM
Details
without further purification

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
C(C1=CC=CC=C1)OC1=C(C=CC=C1)NN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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